Ethyl 4-ethoxybutyrate
Overview
Description
Ethyl 4-ethoxybutyrate, also known as ethyl 4-ethoxybutanoate, is an aliphatic ester. Its enthalpy of vaporization at boiling point (457.65K) has been reported to be 39.830kjoule/mol.
Scientific Research Applications
Application in Stereoselective Synthesis
Ethyl (S)-4-chloro-3-hydroxybutyrate is utilized as an intermediate for synthesizing chiral drugs such as Atorvastatin, used for hypercholesterolemia. The Rhodococcus erythropolis strain was found effective in converting 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid, indicating its potential in biocatalysis for producing ethyl (S)-4-chloro-3-hydroxybutyrate (Park, Uhm, & Kim, 2008).
Use in Microfluidic Chip Reactor
Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) is produced via stereoselective biotechnology methods in enzymatic reactions. A study demonstrated an alternative preparation strategy for this compound using a microfluidic chip reactor. This process emphasizes its role as a versatile fine chemistry intermediate, highlighting its importance in pharmacology (Kluson et al., 2019).
In Membrane Reactor Development
Ethyl 2-hydroxy-4-phenylbutyrate, another derivative, is significant in the synthesis of ACE-inhibitors. The use of a membrane reactor for its kinetic resolution demonstrates the compound's role in the efficient production of pharmaceutical intermediates (Liese et al., 2002).
Synthesis of Derivatives
Ethyl 2-amino-4,4-diethoxybutyrate, a derivative, was synthesized from ethyl malonate, showcasing the compound's versatility in creating various molecular structures for potential applications in medicinal chemistry (David & Veyrières, 1970).
Dual-Function in Battery Technology
Ethyl 4,4,4-trifluorobutyrate demonstrates its utility in stabilizing the interface structure of Ni-rich layered cathodes and graphite anodes in batteries, indicating its potential in enhancing the performance and stability of energy storage devices (Kim et al., 2018).
Mechanism of Action
Target of Action
Ethyl 4-ethoxybutyrate, also known as Ethyl 4-ethoxybutanoate, is an aliphatic ester
Mode of Action
As an aliphatic ester, it may undergo hydrolysis, a common reaction for esters, resulting in the production of an alcohol and a carboxylic acid .
Biochemical Pathways
This compound may be involved in the synthesis of butyryl-CoA, a key molecule in various metabolic pathways, in Saccharomyces cerevisiae . .
Pharmacokinetics
Its physical properties such as boiling point (183-186 °c), density (0928 g/mL at 25 °C), and molecular weight (16021) have been reported .
Properties
IUPAC Name |
ethyl 4-ethoxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-10-7-5-6-8(9)11-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYKGEPHDRUFJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403149 | |
Record name | Ethyl 4-ethoxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26448-91-9 | |
Record name | Ethyl 4-ethoxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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